Isopropyl Flexat
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Overview
Description
Isopropyl Flexat: is a chemical compound with the molecular formula C27H30FNO4 and a molecular weight of 451.54 g/mol . It is known for its role as an intermediate in the preparation of amino-keto acid ester derivatives using Mukaiyama-Mannich reactions. This compound is particularly valuable in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl Flexat can be synthesized through various routes, one of which involves the Mukaiyama-Mannich reaction. This reaction typically requires a silyl enol ether, an imine, and a Lewis acid catalyst. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Mukaiyama-Mannich reactions, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl Flexat undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles or electrophiles, depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Isopropyl Flexat has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be employed in the study of biochemical pathways and enzyme interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Isopropyl Flexat involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Isopropyl Flexat can be compared with other similar compounds, such as:
Isopropyl alcohol: Known for its use as a solvent and disinfectant.
Isopropylmagnesium chloride: A Grignard reagent used in organic synthesis.
Isopropyl myristate: Used in cosmetic and pharmaceutical formulations.
Uniqueness: this compound is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of amino-keto acid ester derivatives. Its versatility in various chemical reactions and applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H30FNO4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C27H30FNO4/c1-17(2)29-24-8-6-5-7-23(24)27(19-9-11-20(28)12-10-19)25(29)14-13-21(30)15-22(31)16-26(32)33-18(3)4/h5-14,17-18,21,30H,15-16H2,1-4H3/b14-13+ |
InChI Key |
POEMLWFCUAZTLY-BUHFOSPRSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)OC(C)C)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC(C)C)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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